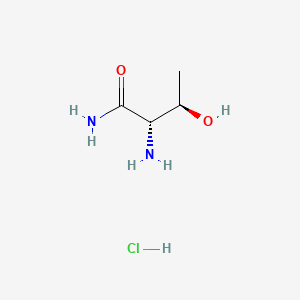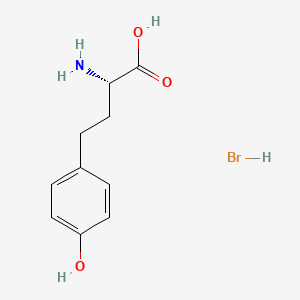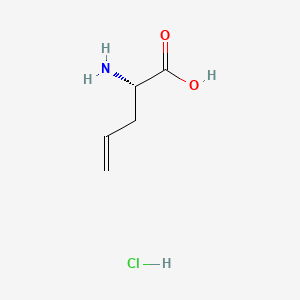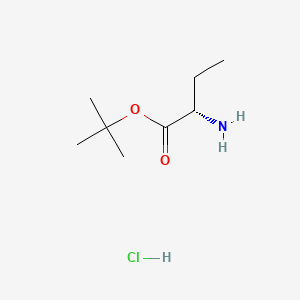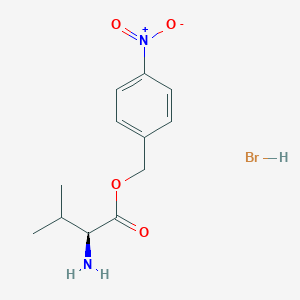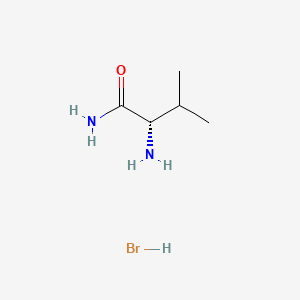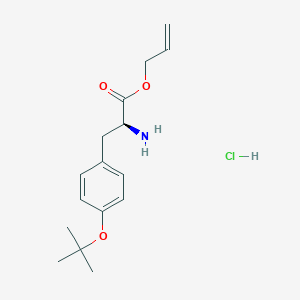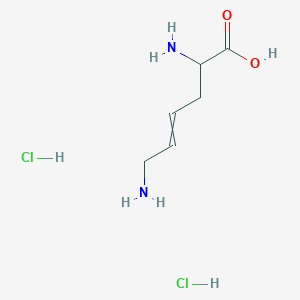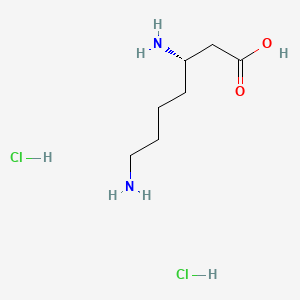
(S)-3,7-Diaminoheptanoic acid dihydrochloride
説明
(S)-3,7-Diaminoheptanoic acid dihydrochloride, also known as L-2,4-diaminohexanoic acid dihydrochloride, is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a derivative of lysine and is commonly used in scientific research as a building block for the synthesis of peptides and proteins.
作用機序
The mechanism of action of (S)-3,7-Diaminoheptanoic acid dihydrochloride is not well understood. However, it is believed to act as a nucleophile in peptide and protein synthesis, reacting with other amino acids to form peptide bonds. In addition, (S)-3,7-Diaminoheptanoic acid dihydrochloride may play a role in stabilizing the structure of peptides and proteins, particularly in the formation of hydrogen bonds and salt bridges.
Biochemical and Physiological Effects:
(S)-3,7-Diaminoheptanoic acid dihydrochloride has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, (S)-3,7-Diaminoheptanoic acid dihydrochloride has been shown to have antitumor activity, as well as the ability to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using (S)-3,7-Diaminoheptanoic acid dihydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of peptides and proteins, making it a valuable tool for researchers in a variety of fields. In addition, (S)-3,7-Diaminoheptanoic acid dihydrochloride is relatively inexpensive and easy to obtain.
One limitation of using (S)-3,7-Diaminoheptanoic acid dihydrochloride in lab experiments is its potential for toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be exercised when handling and using this compound.
将来の方向性
There are a number of future directions for research involving (S)-3,7-Diaminoheptanoic acid dihydrochloride. One area of interest is the development of new methods for the synthesis of peptides and proteins using this compound as a building block. In addition, researchers may investigate the potential therapeutic applications of (S)-3,7-Diaminoheptanoic acid dihydrochloride, particularly in the areas of antimicrobial and anticancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of (S)-3,7-Diaminoheptanoic acid dihydrochloride and its effects on various biological systems.
合成法
(S)-3,7-Diaminoheptanoic acid dihydrochloride can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of lysine with acrylonitrile, followed by hydrolysis and reduction to yield (S)-3,7-Diaminoheptanoic acid dihydrochloride. Another method involves the use of enzymes such as lysine decarboxylase and lysine aminotransferase to catalyze the synthesis of (S)-3,7-Diaminoheptanoic acid dihydrochloride from lysine.
科学的研究の応用
(S)-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of scientific research applications, particularly in the field of peptide and protein synthesis. It can be used as a building block for the synthesis of various peptides and proteins, including antimicrobial peptides, enzyme inhibitors, and receptor agonists. In addition, (S)-3,7-Diaminoheptanoic acid dihydrochloride can be used as a chiral auxiliary in asymmetric synthesis, as well as a precursor for the synthesis of other amino acids.
特性
IUPAC Name |
(3S)-3,7-diaminoheptanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJAFTBCSGCCAH-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940844 | |
| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,7-Diaminoheptanoic acid dihydrochloride | |
CAS RN |
192003-02-4, 290835-83-5 | |
| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





